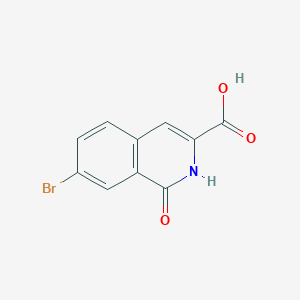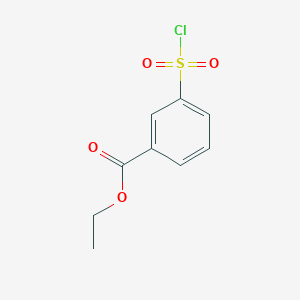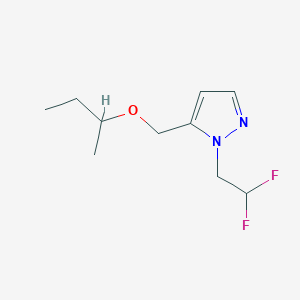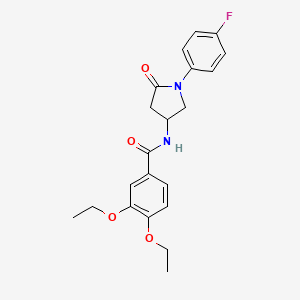
7-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C9H8BrNO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline is an essential scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been widely studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “7-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The bromine atom is attached to the 7th carbon atom in the isoquinoline ring .Scientific Research Applications
Photolabile Protecting Groups
The synthesis and photochemistry of brominated hydroxyquinolines, specifically 8-bromo-7-hydroxyquinoline (BHQ), demonstrate its utility as a photolabile protecting group for carboxylic acids. BHQ showcases greater single-photon quantum efficiency compared to other esters and has the sensitivity for multiphoton-induced photolysis suitable for in vivo applications. Its increased solubility and low fluorescence make BHQ particularly useful as a caging group for biological messengers, suggesting potential relevance for derivatives of 7-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid in similar contexts (Fedoryak & Dore, 2002).
Synthesis and Labeling for SPECT Studies
The synthesis of brominated and iodinated quinoline derivatives, including efforts to create tracers for SPECT studies of the N-methyl-D-aspartate receptor in the human brain, highlights the potential of 7-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid derivatives in radiolabeling and imaging research. Such derivatives could be synthesized and labeled to investigate neurological receptors, contributing to our understanding of brain function and disease (Dumont & Slegers, 1996; Dumont & Slegers, 2010).
Organic Synthesis and Chemical Biology
The exploration of new synthetic pathways for beta-carbolines and isoquinolines, utilizing brominated precursors as building blocks, underscores the role of halogenated isoquinolines in the development of complex organic molecules. This research has implications for the synthesis of natural products and pharmacologically active compounds, suggesting that 7-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid could serve as a precursor in the synthesis of biologically relevant structures (Kamlah, Lirk, & Bracher, 2016).
Antiproliferative Activity and Drug Development
The synthesis and evaluation of 7-oxo-7H-dibenz[f,ij]isoquinoline and benzo[e]perimidine derivatives for their cytotoxic activity suggest potential applications in drug development, particularly in cancer therapy. These compounds, related to the chemical structure of interest, have shown varying degrees of cytotoxicity against cancer cells, indicating the value of exploring similar derivatives of 7-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid for antiproliferative properties (Bu et al., 2001).
Novel Synthetic Routes and Medicinal Chemistry
Research on the synthesis of brominated and other halogenated isoquinolines provides insights into novel synthetic routes and their implications for medicinal chemistry. For instance, the development of brominated 1,2,3,4-tetrahydroisoquinolines from the red alga Rhodomela confervoides highlights the diversity of sources and strategies for obtaining pharmacologically interesting compounds, potentially including 7-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid derivatives for therapeutic applications (Ma et al., 2007).
Mechanism of Action
Target of Action
Isoquinoline derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that isoquinoline derivatives can interact with their targets, leading to various changes . For instance, they can undergo quaternization and conversion to N-oxides .
Biochemical Pathways
Isoquinoline derivatives have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Isoquinoline derivatives have been found to have diverse biological activities .
properties
IUPAC Name |
7-bromo-1-oxo-2H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-2-1-5-3-8(10(14)15)12-9(13)7(5)4-6/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFDNMQXTOUWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-isobutyl-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2837893.png)
![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2837897.png)
![4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2837901.png)
![1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2837902.png)


![2,3-dimethoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2837906.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2837907.png)

![4-Bromo-3,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2837910.png)


![N,N-diethyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2837913.png)